Enhanced Lipophilicity: Quantified LogP and LogD Differences vs. 6-(Benzoylamino)hexanoic Acid
The target compound, 6-(4-Isopropoxybenzoylamino)hexanoic acid, demonstrates significantly higher lipophilicity compared to its non-isopropoxylated analog, 6-(benzoylamino)hexanoic acid. This difference is critical for passive membrane diffusion and potential central nervous system penetration. The predicted LogP for the target compound is 2.46 , while the predicted LogP for the comparator, 6-(benzoylamino)hexanoic acid, is 1.41 , representing a >1 log unit increase. Furthermore, the LogD at pH 7.4, which better represents the ionized state at physiological pH, is 0.06 for the target compound compared to -1.31 for the comparator . This >1.3 log unit difference in LogD7.4 indicates that the target compound will have substantially greater lipophilicity under physiological conditions.
| Evidence Dimension | Lipophilicity (LogP and LogD7.4) |
|---|---|
| Target Compound Data | ACD/LogP = 2.46; ACD/LogD (pH 7.4) = 0.06 |
| Comparator Or Baseline | 6-(Benzoylamino)hexanoic acid (CAS 956-09-2): ACD/LogP = 1.41; ACD/LogD (pH 7.4) = -1.31 |
| Quantified Difference | Δ LogP = +1.05; Δ LogD7.4 = +1.37 |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform - PhysChem Module, version 14.00 |
Why This Matters
Higher LogP and LogD7.4 values are directly correlated with increased passive membrane permeability, which is a primary determinant of cellular uptake, oral bioavailability, and blood-brain barrier penetration, making this compound a distinct tool for exploring GCS inhibition in different biological compartments.
